molecular formula C3H7NO4S B1587399 N-(methylsulfonyl)glycine CAS No. 35688-18-7

N-(methylsulfonyl)glycine

Cat. No. B1587399
CAS RN: 35688-18-7
M. Wt: 153.16 g/mol
InChI Key: LTZMAQOKPJMBRZ-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)glycine is a derivative of glycine . It has the molecular formula C3H7NO4S and a molecular weight of 153.16 . It is primarily used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of N-(methylsulfonyl)glycine consists of a glycine backbone with a methylsulfonyl group attached . The SMILES string representation is O=S(NCC(O)=O)©=O .


Physical And Chemical Properties Analysis

N-(methylsulfonyl)glycine is a solid substance . It has a density of 1.5±0.1 g/cm³, a boiling point of 344.3±44.0 °C at 760 mmHg, and a flash point of 162.0±28.4 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) have been synthesized, showing significant in vitro potency and selectivity, along with favorable pharmacokinetic and safety characteristics. A representative analogue exhibited robust in vivo activity in both rodents and nonhuman primates, significantly elevating extracellular glycine levels in the medial prefrontal cortex (Cioffi et al., 2016).
  • Glycine Transport :

    • A study on a novel optical sensor for glycine, GlyFS, has contributed significantly to the understanding of the spatial distribution and levels of glycine in the brain. This sensor was developed through computational design and has been utilized to demonstrate changes in extracellular glycine levels induced by plasticity-inducing stimuli (Zhang et al., 2018).
  • Cellular and Molecular Functions :

    • Research on glycine N-methyltransferase, an enzyme that methylates glycine to produce sarcosine, has shown its significance in controlling the methylating potential of cells. A study elucidated the crystal structure of rat GNMT complexed with 5-methyltetrahydrofolate, revealing insights into its regulatory mechanism (Luka et al., 2006).

Safety And Hazards

N-(methylsulfonyl)glycine is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-(methanesulfonamido)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c1-9(7,8)4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZMAQOKPJMBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389951
Record name N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(methylsulfonyl)glycine

CAS RN

35688-18-7
Record name N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonamidoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RW Manville, GW Abbott - Communications biology, 2019 - nature.com
Voltage-gated potassium (Kv) channel dysfunction causes a variety of inherited disorders, but developing small molecules that activate Kv channels has proven challenging. We …
Number of citations: 11 www.nature.com
RW Manville, GW Abbott - Journal of Pharmacology and Experimental …, 2020 - ASPET
Loss of function of voltage-gated potassium (Kv) channels is linked to a range of lethal or debilitating channelopathies. New pharmacological approaches are warranted to isoform-…
Number of citations: 12 jpet.aspetjournals.org
T Namba, M Hotta, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
The stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones (I, II) was examined in detail by freezing the conformation with a methyl group at the C-4 of dibenzoazepine. …
Number of citations: 7 pubs.acs.org
RR Gataullin - Tetrahedron, 2021 - Elsevier
The article describes an efficient access to cycloalkene-annulated benzoxazocines displaying both axial and central chiralities, via a domino halogenation-lactonization reaction of …
Number of citations: 2 www.sciencedirect.com
P Sang, Y Shi, P Higbee, M Wang… - The Journal of …, 2020 - ACS Publications
Novel unprecedented helical foldamers have been effectively designed and synthesized. The homogeneous right-handed d-sulfono-γ-AApeptides represent a new generation of …
Number of citations: 18 pubs.acs.org
P Sang, Y Shi, J Lu, L Chen, L Yang… - Journal of Medicinal …, 2020 - ACS Publications
The use of peptidomimetic scaffolds is a promising strategy for the inhibition of protein–protein interactions (PPIs). Herein, we demonstrate that sulfono-γ-AApeptides can be rationally …
Number of citations: 47 pubs.acs.org
Y Shi, P Sang, J Lu, P Higbee, L Chen… - Journal of medicinal …, 2020 - ACS Publications
Peptidomimetics have gained great attention for their function as protein–protein interaction (PPI) inhibitors. Herein, we report the design and investigation of a series of right-handed …
Number of citations: 16 pubs.acs.org
P Sang, H Zeng, C Lee, Y Shi, M Wang… - Journal of medicinal …, 2021 - ACS Publications
Peptide drugs have the advantages of target specificity and good drugability and have become one of the most increasingly important hotspots in new drug research in biomedical …
Number of citations: 7 pubs.acs.org
S Xue, W Xu, L Wang, L Xu, L Calcul… - Journal of Medicinal …, 2023 - ACS Publications
The HIV-1 epidemic has significant social and economic implications for public health. Developing new antivirus drugs to eradicate drug resistance is still urgently needed. Herein, we …
Number of citations: 3 pubs.acs.org
R Manganaro - 2019 - orca.cardiff.ac.uk
Respiratory Syncytial Virus (RSV), which is the principal etiological cause of LRTIs (Low Respiratory Tract Infections) worldwide, and the virus members of the enterovirus genus, …
Number of citations: 2 orca.cardiff.ac.uk

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